molecular formula C5H9NO2 B3029720 N-(2-Hydroxyethyl)acrylamide CAS No. 7646-67-5

N-(2-Hydroxyethyl)acrylamide

Cat. No.: B3029720
CAS No.: 7646-67-5
M. Wt: 115.13 g/mol
InChI Key: UUORTJUPDJJXST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Hydroxyethyl)acrylamide is a versatile compound with the chemical formula C₅H₉NO₂. It is a monofunctional monomer known for its low skin irritation and low vapor pressure. This compound is superior in resistance to hydrolysis and adhesion to ester monomers such as hydroxyethyl acrylate and hydroxyethyl methacrylate . It exhibits high reactivity in photo-polymerization, forming hard coating films .

Comparison with Similar Compounds

N-(2-Hydroxyethyl)acrylamide is unique in its resistance to hydrolysis and high reactivity in photo-polymerization. Similar compounds include:

This compound stands out due to its superior adhesion properties and stability under various conditions .

Properties

IUPAC Name

N-(2-hydroxyethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-2-5(8)6-3-4-7/h2,7H,1,3-4H2,(H,6,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUORTJUPDJJXST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28156-60-7
Details Compound: (2-Hydroxyethyl)acrylamide homopolymer
Record name (2-Hydroxyethyl)acrylamide homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28156-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80997843
Record name N-(2-Hydroxyethyl)-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80997843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7646-67-5
Record name (2-Hydroxyethyl)acrylamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7646-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Hydroxyethyl)-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80997843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Hydroxyethyl)acrylamide (stabilized with MEHQ)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Hydroxyethyl)acrylamide
Reactant of Route 2
Reactant of Route 2
N-(2-Hydroxyethyl)acrylamide
Reactant of Route 3
N-(2-Hydroxyethyl)acrylamide
Reactant of Route 4
Reactant of Route 4
N-(2-Hydroxyethyl)acrylamide
Reactant of Route 5
Reactant of Route 5
N-(2-Hydroxyethyl)acrylamide
Reactant of Route 6
Reactant of Route 6
N-(2-Hydroxyethyl)acrylamide
Customer
Q & A

Q1: How does the incorporation of HEAA influence the properties of hydrogels?

A1: HEAA, as a hydrophilic monomer, significantly impacts hydrogel properties. It can enhance [] water solubility, [] biocompatibility, and contribute to the formation of [] thermosensitive hydrogels. For instance, in a study by Turczyn et al. [], the addition of HEAA to hydrogels based on N-isopropyl acrylamide derivatives resulted in altered drug release profiles due to its hydrophilic nature.

Q2: Can HEAA-based materials resist protein adsorption?

A2: Yes, polyHEAA exhibits excellent antifouling properties, effectively resisting nonspecific protein adsorption. Research by Chen et al. [] demonstrated that polyHEAA brushes, regardless of film thickness, could almost completely prevent protein adsorption from undiluted blood plasma and serum for an hour.

Q3: What is the molecular formula and weight of HEAA?

A3: The molecular formula of HEAA is C5H9NO2, and its molecular weight is 115.13 g/mol.

Q4: Are there spectroscopic techniques used to characterize HEAA-based materials?

A4: Yes, several spectroscopic techniques are employed. Nuclear magnetic resonance (NMR) spectroscopy is commonly used to confirm the chemical structure of HEAA-based polymers. [, , ] Fourier transform infrared (FTIR) spectroscopy provides insights into the functional groups present in the material. [, ] Other techniques like surface plasmon resonance (SPR) [, ] and sum frequency generation (SFG) vibrational spectroscopy [] offer valuable information on surface properties and interactions.

Q5: How stable are polyHEAA-based hydrogels in biological environments?

A5: PolyHEAA-based hydrogels demonstrate remarkable stability in biological environments. Studies have shown that polyHEAA-coated gold nanoparticles retain their hydrodynamic size in human blood plasma and serum for up to 7 days. [] This stability makes them suitable for applications requiring long-term biocompatibility.

Q6: Can HEAA be used to create hydrogels with tunable mechanical properties?

A6: Yes, the mechanical properties of HEAA-based hydrogels can be tailored by incorporating other components or using specific fabrication techniques. For instance, Wu et al. [] developed a highly stretchable and tough hydrogel by combining a polyHEAA network with casein micelles. The resulting hydrogel exhibited a high compressive strength (36.5 MPa), stretchability (1460%), and toughness (∼5.98 MJ m-3) due to the synergistic interaction between the components.

Q7: Have computational methods been employed to study HEAA and its derivatives?

A8: Yes, computational chemistry techniques like molecular dynamics (MD) simulations have provided valuable insights into the behavior of HEAA at the molecular level. For example, MD simulations by Yang et al. [] revealed the influence of carbon spacer lengths in poly(N-hydroxyalkyl acrylamide) brushes on their hydration and antifouling properties.

Q8: How do structural modifications to HEAA derivatives impact their properties?

A9: Altering the carbon spacer length in HEAA derivatives directly affects their antifouling performance. Research by Yang et al. [] demonstrated that polyHMAA and polyHEAA, with shorter carbon spacer lengths, exhibit superior surface hydration and antifouling properties compared to their counterparts with longer spacer lengths. This highlights the significance of subtle structural variations in modulating the material's interaction with biological entities.

Q9: Are there strategies to enhance the stability of HEAA-based materials?

A10: Incorporating HEAA into specific formulations can improve stability. For example, in a study by Liu et al. [], a dual cross-linking strategy was employed to fabricate a pH-sensitive, stretchable, and stable ionogel artificial tongue. This approach incorporated HEAA into a network with MXene as a cross-linking agent, resulting in a material with excellent water retention and stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.